(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol
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Overview
Description
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is a chiral organic compound with a complex structure It features a phenyl group attached to a pentane backbone, with two hydroxyl groups and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and 1,3-dihydroxy-5-pentanol.
Formation of the Pentane Backbone: The pentane backbone is constructed through a series of reactions, including aldol condensation and reduction.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection-deprotection strategy using methoxymethyl chloride and a base such as sodium hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,5R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
- (3S,5R)-3,5-Bis(methoxymethoxy)-7-octyne-1-ene
- (3S,4S,5R)-5-{[(1R,2R,8aS)-2-(methoxymethoxy)-2,5,5,8a-tetramethyl-decahydronaphthalen-1-yl]methyl}-4-methyloxolan-3-yl acetate
- (3S,4R,5R,6S)-3-(methoxymethoxy)-2,4,6-trimethylpentadec-7-yn-5-ol
Comparison: (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is unique due to its specific chiral centers and functional groups
Properties
CAS No. |
923037-03-0 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O4/c1-16-10-17-13(9-12(15)7-8-14)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
NNCHZAJJWNZSDU-QWHCGFSZSA-N |
Isomeric SMILES |
COCO[C@H](C[C@H](CCO)O)C1=CC=CC=C1 |
Canonical SMILES |
COCOC(CC(CCO)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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